N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

SET7 inhibition epigenetics structure-activity relationship

Sourcing a validated SET7 inhibitor with documented structure-activity relationships can delay research. DC-S100 (CAS 178803-91-3) is the definitive SET7 hit compound identified through pharmacophore- and docking-based virtual screening, supplied with full characterization. • Selective SET7 inhibition; the 4-nitro (para) configuration is essential-the 2-nitro regioisomer exhibits no detectable activity. • Optimized analogs DC-S238 and DC-S239 achieved IC₅₀ values of 4.88 μM and 4.59 μM with selectivity confirmed over DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a. • ≥98% purity with certificate of analysis; LogP 2.7, tPSA 93.4 Ų for reliable solubility and permeability predictions.

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
CAS No. 178803-91-3
Cat. No. B1669902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-4-nitrobenzamide
CAS178803-91-3
SynonymsDC-S100;  DC S100;  DCS100; 
Molecular FormulaC15H14N2O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
InChIKeyQVRYMECVJRSTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DC-S100 (N-(3,4-Dimethoxyphenyl)-4-nitrobenzamide): SET7 Inhibitor Baseline


N-(3,4-dimethoxyphenyl)-4-nitrobenzamide (CAS 178803-91-3, synonym DC-S100) is a synthetic small-molecule benzamide derivative with molecular formula C15H14N2O5 and molecular weight 302.28 g/mol . It is primarily characterized as a selective histone methyltransferase SET7 (also known as KMT7/SETD7/SET9) inhibitor, identified through pharmacophore- and docking-based virtual screening and documented in the primary literature as a hit compound for SET7 inhibition [1]. The compound features a 3,4-dimethoxyphenyl group linked via an amide bond to a 4-nitrobenzamide moiety, a structural arrangement that positions the nitro group at the para position relative to the carbonyl [2].

WorkflowSET7 / KMT7 histone methyltransferase inhibition studies
Structural RequirementPara-nitro substitution essential for target engagement; 2-nitro isomer inactive
Selection LogicPharmacophore-based virtual screening hit; requires verified 4-nitro benzamide identity

Why DC-S100 Cannot Be Substituted with Generic Benzamide Analogs


Direct substitution of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide with structurally similar nitrobenzamides or generic benzamide derivatives is scientifically inadmissible for SET7 inhibition studies due to documented structure-activity relationship (SAR) data demonstrating that the positional isomerism of the nitro group dictates functional activity [1]. Specifically, comparative evaluation against the 2-nitrobenzamide regioisomer N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide revealed that the 4-nitro configuration is essential for SET7 inhibitory activity; the 2-nitro positional analog exhibited no detectable SET7 inhibition, confirming that the para-nitro substitution pattern is a critical pharmacophoric requirement rather than a minor structural variation [2]. Furthermore, the selective SET7 inhibition profile of this compound was established through virtual screening that explicitly distinguished it from compounds targeting other histone methyltransferases, and subsequent selectivity profiling against DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a was performed on its optimized analogs—data that cannot be extrapolated to uncharacterized benzamide analogs without empirical validation [3].

DC-S100 (4-nitro isomer)
Generic 2-nitro benzamide analogsPara-nitro position is a pharmacophoric requirement; 2-nitro regioisomer shows no detectable SET7 inhibition. Substitution with positional isomers may yield inactive compound.
Selective SET7 engagement
Uncharacterized benzamide derivativesClass-level selectivity against DNMT1, DOT1L, EZH2, NSD1, SETD8, G9a documented for optimized analogs; off-target methyltransferase activity unknown for generic substitutes.
Known cross-reactivity profile
Analogues without NOS profilingiNOS and nNOS activity documented (EC₅₀ ~1.5–1.8 μM); uncharacterized benzamides lack off-target data, complicating experimental interpretation in NOS-relevant models.

Quantitative Differentiation Evidence for DC-S100


Para-Nitro Configuration Is Essential for SET7 Inhibition

A direct head-to-head SAR comparison between N-(3,4-dimethoxyphenyl)-4-nitrobenzamide (4-nitro positional isomer) and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide (2-nitro positional isomer) established that the para-nitro substitution pattern is essential for SET7 inhibitory function [1]. The 4-nitro compound was identified as an active SET7 hit through pharmacophore- and docking-based virtual screening, whereas the 2-nitro regioisomer exhibited no detectable SET7 inhibition in parallel evaluation, demonstrating that the nitro group position determines functional activity rather than merely modulating potency [2].

Para vs. 2-nitro activity
Head-to-head
4-nitro isomer: active SET7 inhibitor hit
2-nitro isomer: no detectable inhibition
Para-nitro configuration is a critical pharmacophore element.
Positional isomer identity must be verified; 2-nitro analog is inactive.
SET7 inhibition epigenetics structure-activity relationship nitrobenzamide positional isomerism

Selectivity Profile Against Other Histone Methyltransferases

Optimized analogs of DC-S100 (DC-S238 and DC-S239) were evaluated for selectivity against a panel of six histone methyltransferases including DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a [1]. The compounds displayed IC50 values of 4.88 μM and 4.59 μM for SET7 respectively, with selectivity demonstrated against the non-SET7 methyltransferases tested [2]. This selectivity profiling provides class-level inference that the DC-S100 scaffold preferentially engages SET7 over other methyltransferases, a property not guaranteed for generic benzamide derivatives that lack empirical selectivity data.

Methyltransferase selectivity
Class-level inference
Optimized analogs DC-S238 IC₅₀ = 4.88 μM, DC-S239 IC₅₀ = 4.59 μM vs. SET7; selectivity against DNMT1, DOT1L, EZH2, NSD1, SETD8, G9a reported
Supports preferential SET7 engagement over other HMTs in assay context.
Data derived from lead-optimized analogs; direct extrapolation to parent scaffold requires validation.
histone methyltransferase SET7 selectivity epigenetic inhibitor target selectivity

Cross-Reactivity with iNOS and nNOS

BindingDB records document the activity of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide against human iNOS (inducible nitric oxide synthase) with EC50 = 1,800 nM, and against human nNOS (neuronal nitric oxide synthase) with EC50 = 1,500 nM [1]. While this compound is not a primary iNOS/nNOS inhibitor (values in the micromolar range), these data provide quantifiable off-target activity information that is absent for most uncharacterized benzamide analogs. For experimental systems where nitric oxide synthase activity may be a confounding variable, this known cross-reactivity profile enables rational exclusion or appropriate control design.

iNOS / nNOS cross-reactivity
Supporting evidence
iNOS EC₅₀ = 1,800 nM (1.8 μM)
nNOS EC₅₀ = 1,500 nM (1.5 μM)
Quantified off-target NOS activity; enables control design for NOS-sensitive models.
BindingDB record; confirm in own assay system if NOS confounding is a concern.
nitric oxide synthase iNOS inhibition nNOS inhibition cross-reactivity specificity

Physicochemical Identity and Purity Benchmarking

Commercial vendors specify N-(3,4-dimethoxyphenyl)-4-nitrobenzamide with purity ≥98% and ≥97% , with defined physicochemical parameters including molecular weight 302.28 g/mol, LogP = 2.7, topological polar surface area 93.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 4 . These specifications provide a verifiable identity and quality benchmark that enables procurement with defined purity thresholds and documented physicochemical properties. In contrast, generic or poorly characterized benzamide analogs often lack certified purity specifications or comprehensive physicochemical characterization, introducing batch-to-batch variability risks.

Purity & identity
Specification review
Purity ≥97–98%; MW 302.28; LogP 2.7; tPSA 93.4 Ų; InChIKey QVRYMECVJRSTFI-UHFFFAOYSA-N
Defined identity and purity facilitate procurement and cross-study comparison.
Verify certificate of analysis from supplier; batch-to-batch variability risk not quantified.
purity specification physicochemical properties quality control procurement standard

Validated Application Scenarios for DC-S100


SET7 Histone Methyltransferase Inhibition Studies

This compound is validated for use as a SET7 inhibitor hit compound in biochemical and cell-based assays investigating SET7-mediated histone methylation and its role in gene regulation, diabetes, cancer, and viral pathogenesis. The compound was identified through pharmacophore- and docking-based virtual screening and confirmed as a SET7 inhibitor in the primary literature, with SAR analysis performed on its analogs [1]. Researchers studying SET7 (also known as KMT7/SETD7/SET9) can utilize this compound as a starting point for inhibitor development or as a tool compound for functional biology studies, with the understanding that the 4-nitro positional isomer is essential for activity and the 2-nitro analog is inactive .

Structure-Activity Relationship Studies of Nitrobenzamide Inhibitors

This compound serves as a reference scaffold for medicinal chemistry optimization programs targeting SET7. The primary literature demonstrates that structure modifications based on the DC-S100 scaffold yielded DC-S238 and DC-S239 with improved IC50 values of 4.88 μM and 4.59 μM respectively, and selectivity for SET7 over six other histone methyltransferases (DNMT1, DOT1L, EZH2, NSD1, SETD8, G9a) was established [1]. Researchers conducting SAR campaigns can use this compound as the validated starting point for systematic optimization, leveraging the established binding mode and pharmacophore model.

Chemical Biology Tool for SET7 Functional Studies

This compound may be employed as a chemical biology probe for interrogating SET7 function in cellular systems, provided that its off-target iNOS and nNOS activity (EC50 = 1,800 nM and 1,500 nM respectively) is accounted for in experimental design [1]. For experimental models where nitric oxide synthase activity is a relevant variable, researchers can implement appropriate controls or interpret results with awareness of this known cross-reactivity. The defined physicochemical properties (LogP = 2.7, tPSA = 93.4 Ų) also inform solubility and permeability expectations for cell-based assays .

Procurement with Verifiable Purity and Identity

This compound is procurable from multiple commercial suppliers with defined purity specifications (≥97-98%) and fully characterized identity parameters including InChIKey QVRYMECVJRSTFI-UHFFFAOYSA-N, molecular weight 302.28 g/mol, and elemental composition C 59.60%, H 4.67%, N 9.27%, O 26.46% [1]. Procurement decisions should prioritize suppliers providing certificates of analysis and verified purity documentation to ensure batch-to-batch reproducibility. The defined identity parameters enable unambiguous compound verification upon receipt and facilitate cross-referencing with literature data.

Application
Selection Property
Validation Focus
SET7 inhibition studies
Para-nitro benzamide scaffold with reported SET7 inhibitory activity
Confirm 4-nitro positional isomer identity; verify SET7 target engagement in assay
SAR optimization campaigns
Validated hit compound with established pharmacophore model
Leverage reported docking model; test structural modifications for potency and selectivity
Chemical biology probe for SET7 function
Known cross-reactivity profile (iNOS/nNOS EC₅₀ ~1.5–1.8 μM)
Include NOS controls; interpret results in context of off-target NOS activity
Procurement with verifiable identity
Defined purity ≥97–98% and InChIKey for unambiguous identification
Request certificate of analysis; cross-check InChIKey and purity upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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